N'-Methyl-N(4)-aminocytidine

Bacterial Mutagenesis Ames Test Base-Pair Substitution

Standard mutagens often cause multiple linked mutations, confounding genotype-phenotype correlations. N'-Methyl-N(4)-aminocytidine (NMACT) provides a precise solution: its 3-4x lower potency versus N4-aminocytidine enables uniform single-base transitions, while its inability to form hydrazones ensures mechanism-specific results. • Exclusively A/T↔G/C transitions for predictable codon engineering • 15-80 revertants/nmol (Ames) for controlled mutagenesis • Non-mutagenic isomer N4-methyl-N4-aminocytidine available as matched negative control Ideal for mutant library generation, QSAR studies, and tautomerization mechanism research.

Molecular Formula C10H16N4O5
Molecular Weight 272.26 g/mol
CAS No. 100997-69-1
Cat. No. B026455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Methyl-N(4)-aminocytidine
CAS100997-69-1
SynonymsN'-methyl-N(4)-aminocytidine
NMACT
Molecular FormulaC10H16N4O5
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESCNNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H16N4O5/c1-11-13-6-2-3-14(10(18)12-6)9-8(17)7(16)5(4-15)19-9/h2-3,5,7-9,11,15-17H,4H2,1H3,(H,12,13,18)/t5-,7-,8-,9-/m1/s1
InChIKeyBCINLQKXGCKFCA-ZOQUXTDFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-Methyl-N(4)-aminocytidine: Defined Bacterial Mutagenicity


N'-Methyl-N(4)-aminocytidine (NMACT, CAS 100997-69-1) is a synthetic, direct-acting nucleoside analog of cytidine, classified as an N4-aminocytidine derivative bearing an N'-methyl substituent on the hydrazino group [1]. Its molecular formula is C10H16N4O5, with a molecular weight of 272.26 g/mol [2]. This compound is structurally related to the exceptionally potent mutagen N4-aminocytidine but is engineered to possess distinct chemical and biological properties, making it a valuable tool for probing the mechanisms of base-analog-induced mutagenesis.

Why N'-Methyl-N(4)-aminocytidine Cannot Be Substituted


The interchangeability of N4-aminocytidine analogs is precluded by profound differences in their quantitative mutagenic potency and, in some cases, their absolute ability to induce mutations, which are directly governed by the position of alkyl substitution on the hydrazino moiety. For example, while N'-Methyl-N(4)-aminocytidine retains direct-acting mutagenicity, its isomer N4-methyl-N4-aminocytidine is completely non-mutagenic [1]. This qualitative difference demonstrates that generic substitution within this compound class can lead to a complete loss of the desired biological activity, making the specific selection of N'-Methyl-N(4)-aminocytidine, with its defined mutational fingerprint, non-negotiable for precise experimental outcomes.

Comparative Evidence for N'-Methyl-N(4)-aminocytidine


Lower Mutagenic Potency vs. Parent Compound

N'-Methyl-N4-aminocytidine is a less potent mutagen than its parent compound, N4-aminocytidine. Quantitative mutagenicity assays in bacterial strains demonstrate a predictable reduction in potency to approximately 1/3 to 1/4 across multiple tester strains. This allows for more controlled induction of mutations in saturation screens where the high potency of the parent compound is problematic [1].

Bacterial Mutagenesis Ames Test Base-Pair Substitution

N4 Hydrogen Requirement for Mutagenicity

The mutagenic activity of N4-aminocytidine derivatives hinges on the presence of a hydrogen atom on the nitrogen at position 4 (N4) of the cytosine ring. N'-Methyl-N4-aminocytidine retains this hydrogen and is mutagenic. In contrast, the isomer N4-methyl-N4-aminocytidine, which has a methyl group on the N4-nitrogen, is completely non-mutagenic, showing no detectable activity in S. typhimurium TA100 even at high doses [1]. This provides a stark qualitative differentiation.

Mutagenesis Mechanism Structure-Activity Relationship Tautomerization

Exclusion of Hydrazone-Mediated Artifacts

N4-aminocytidine can react with cellular carbonyl compounds to form hydrazones, creating a potential alternative mutation pathway. N'-Methyl-N4-aminocytidine is structurally incapable of forming hydrazones due to the N'-methyl substitution on its hydrazino group. Comparative studies confirm it does not produce these artifacts, thereby proving that the primary mutagenic mechanism for this class of compounds is tautomerization rather than carbonyl reactivity [1].

Chemical Biology Mutagenesis Artifacts Hydrazone Chemistry

Identical Transition Mutation Spectrum to Parent

The nature of the genetic changes induced by N'-Methyl-N4-aminocytidine is confirmed to be functionally identical to that of its parent. Sequencing of the lacZα gene in M13mp2 phage mutants, derived from treated Escherichia coli, revealed that 'similar nucleotide alterations were found for the mutagenesis induced by an alkylated derivative, N'-methyl-N4-aminocytidine' [1]. The mutations are exclusively A/T↔G/C transitions occurring at approximately equal rates, with no transversions or deletions/insertions observed.

Mutational Spectrum DNA Sequencing Transition Mutations

Key Applications of N'-Methyl-N(4)-aminocytidine


Calibrated Mutagen for Saturation Screens

Its 3- to 4-fold lower mutagenic potency relative to N4-aminocytidine makes N'-Methyl-N(4)-aminocytidine the superior choice for generating mutant libraries where a single point mutation per genome is desired. The high potency of the parent compound can often lead to unwanted, closely linked multiple mutations, confounding genotype-phenotype correlations. By using the defined, lower activity of NMACT, researchers can achieve a more uniform distribution of single-base transitions across the genome [1].

Artifact-Free Tautomerization Probe

For studies where the mechanism of action must be narrowed exclusively to nucleobase tautomerization and ambiguous base pairing, this compound is essential. Its molecular structure prevents the formation of hydrazones that can confound results with the parent compound, N4-aminocytidine [1]. Paired with its non-mutagenic isomer, N4-methyl-N4-aminocytidine, which serves as a structurally matched negative control, the two compounds form an ideal probe set for delineating the structural requirements for N4-amino-induced mutagenesis [1].

Defined Transition Mutations for Directed Evolution

The compound's confirmed mutational signature—exclusively A/T↔G/C transitions at equal rates—provides a predictable evolutionary trajectory. For researchers engineering specific codon changes, this bias can be leveraged to maximize the recovery of desired amino acid substitutions that require transition mutations. The fact that this spectrum is identical to that of N4-aminocytidine [2] assures users that the compound is a direct, milder substitute in established protocols, offering finer control over mutation frequency without altering the type of genetic diversity generated.

Analytical Standard for Mutagenicity Research

The compound serves as a critical analytical reference in quantitative structure-activity relationship (QSAR) studies of nucleoside analog mutagens. Its well-characterized potency (15-80 revertants/nmol in standard Ames strains) and defined chemical properties (inability to form hydrazones, requirement for N4-hydrogen) provide a robust data point for computational models predicting the mutagenicity of novel cytidine derivatives [1]. Procuring a consistent, high-quality supply of this specific analog is necessary for inter-laboratory reproducibility in regulatory and mechanistic toxicology studies.

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